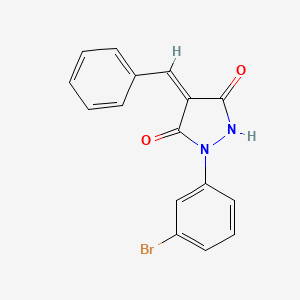

![molecular formula C15H17N3O4S2 B11632185 1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine](/img/structure/B11632185.png)

1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 1-[(2-Nitrophényl)sulfonyl]-4-(thiophène-3-ylméthyl)pipérazine est un composé organique qui présente un cycle pipérazine substitué par un groupe 2-nitrophénylsulfonyle et un groupe thiophène-3-ylméthyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 1-[(2-Nitrophényl)sulfonyl]-4-(thiophène-3-ylméthyl)pipérazine implique généralement la réaction de la 1-(2-nitrophénylsulfonyl)pipérazine avec le chlorure de thiophène-3-ylméthyle en conditions basiques. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, avec une base comme le carbonate de potassium ou l'hydrure de sodium pour faciliter la réaction de substitution nucléophile .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire, l'optimisation des conditions de réaction pour des rendements plus élevés et la garantie de la pureté du produit final par recristallisation ou techniques chromatographiques.

Analyse Des Réactions Chimiques

Types de réactions

La 1-[(2-Nitrophényl)sulfonyl]-4-(thiophène-3-ylméthyl)pipérazine peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Le groupe nitro peut être réduit en un groupe amino à l'aide d'agents réducteurs comme le gaz hydrogène avec un catalyseur au palladium ou de la poudre de fer en conditions acides.

Substitution : Le cycle pipérazine peut subir des réactions de substitution nucléophile avec divers électrophiles.

Réactifs et conditions courants

Oxydation : Des réactifs comme l'acide m-chloroperbenzoïque (m-CPBA) ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Les agents réducteurs courants comprennent le gaz hydrogène avec du palladium sur carbone (Pd/C) ou de la poudre de fer dans l'acide chlorhydrique.

Substitution : Des électrophiles comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés en présence d'une base comme le carbonate de potassium.

Principaux produits formés

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés aminés.

Substitution : Divers dérivés de la pipérazine substituée.

Applications de la recherche scientifique

La 1-[(2-Nitrophényl)sulfonyl]-4-(thiophène-3-ylméthyl)pipérazine présente plusieurs applications de recherche scientifique :

Chimie médicinale : Elle peut être utilisée comme élément constitutif pour la synthèse d'agents pharmaceutiques potentiels, en particulier ceux qui ciblent le système nerveux central.

Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.

Études biologiques : Il peut servir de sonde ou de ligand dans des essais biochimiques pour étudier les interactions enzymatiques ou la liaison aux récepteurs.

Mécanisme d'action

Le mécanisme d'action de la 1-[(2-Nitrophényl)sulfonyl]-4-(thiophène-3-ylméthyl)pipérazine dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs par le biais d'interactions de liaison facilitées par ses groupes fonctionnels. Le groupe nitrophénylsulfonyle peut participer à des liaisons hydrogène ou à des interactions électrostatiques, tandis que le groupe thiophène-3-ylméthyle peut s'engager dans des interactions de type π-π ou hydrophobes.

Applications De Recherche Scientifique

1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-3-yl)methyl]piperazine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Biological Studies: It can be used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.

Mécanisme D'action

The mechanism of action of 1-(2-nitrobenzenesulfonyl)-4-[(thiophen-3-yl)methyl]piperazine depends on its specific application:

Medicinal Chemistry: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity through binding interactions.

Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons through its conjugated system, facilitating charge transport.

Comparaison Avec Des Composés Similaires

Composés similaires

1-[(4-Nitrophényl)sulfonyl]pipérazine : Structure similaire mais avec une position différente du groupe nitro.

1-[(2-Nitrophényl)sulfonyl]-4-méthylpipérazine : Structure similaire mais avec un groupe méthyle au lieu d'un groupe thiophène-3-ylméthyle.

Unicité

La 1-[(2-Nitrophényl)sulfonyl]-4-(thiophène-3-ylméthyl)pipérazine est unique en raison de la présence à la fois d'un groupe nitrophénylsulfonyle et d'un groupe thiophène-3-ylméthyle, qui confèrent des propriétés électroniques et stériques distinctes. Ces caractéristiques peuvent influencer sa réactivité et ses interactions avec les cibles biologiques, ce qui en fait un composé précieux pour des applications spécifiques dans la recherche et l'industrie.

Propriétés

Formule moléculaire |

C15H17N3O4S2 |

|---|---|

Poids moléculaire |

367.4 g/mol |

Nom IUPAC |

1-(2-nitrophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine |

InChI |

InChI=1S/C15H17N3O4S2/c19-18(20)14-3-1-2-4-15(14)24(21,22)17-8-6-16(7-9-17)11-13-5-10-23-12-13/h1-5,10,12H,6-9,11H2 |

Clé InChI |

NGQAIKFRTLKGBS-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dibutyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide](/img/structure/B11632104.png)

![2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11632117.png)

![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11632121.png)

![3-benzyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11632128.png)

![2-Amino-1-(3-chloro-4-methylphenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11632140.png)

![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632161.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B11632162.png)

![Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B11632163.png)

![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632165.png)

![5-(4-chlorophenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632171.png)

![4-tert-butyl-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11632181.png)

![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632182.png)